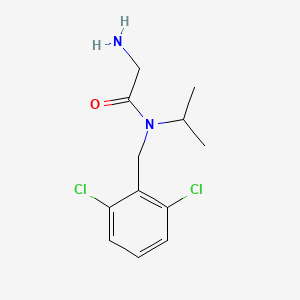

2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide

Description

2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide is an N,N-disubstituted acetamide derivative characterized by a 2,6-dichlorobenzyl group and an isopropylamine moiety. Its structure combines a polar amino group with lipophilic dichlorobenzyl and isopropyl substituents, which may influence its physicochemical properties and interaction with biological targets.

Properties

IUPAC Name |

2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-8(2)16(12(17)6-15)7-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYWYLUBSXAOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C=CC=C1Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a dichlorobenzyl moiety, and an isopropyl acetamide backbone. These structural components contribute to its unique chemical properties and potential biological activities.

Biological Activities

Research indicates that 2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide exhibits significant antimicrobial and anticancer properties. The presence of dichloro substituents on the benzyl ring enhances its reactivity and influences interactions with biological targets.

Antimicrobial Activity

Studies have shown that the compound possesses notable antimicrobial effects against various pathogens. The mechanism may involve inhibition of bacterial growth by targeting specific enzymes or pathways essential for bacterial survival.

Anticancer Activity

Preliminary investigations suggest that 2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide may exhibit cytotoxic effects on cancer cell lines. The compound's structure allows it to interact with cellular targets that regulate cell proliferation and apoptosis.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction could lead to alterations in metabolic pathways associated with microbial resistance or cancer cell survival.

Research Findings and Case Studies

Scientific Research Applications

Pharmaceutical Development

2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide has been investigated for its potential as a drug candidate. Its structural components suggest it may exhibit activity against various diseases, particularly those involving neurotransmitter systems.

Case Study :

Research has indicated that compounds similar to this one can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The dichlorobenzyl group may enhance binding affinity to serotonin receptors, thus improving therapeutic efficacy.

Antimicrobial Activity

Studies have shown that derivatives of this compound can possess antimicrobial properties. The presence of the dichloro substituent is often associated with increased potency against bacterial strains.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological studies. It may influence dopamine and norepinephrine pathways, potentially aiding in the treatment of neurodegenerative diseases.

Research Findings :

A study demonstrated that similar compounds could modulate neurotransmitter release in vitro, suggesting potential applications in conditions like Parkinson's disease and schizophrenia.

Comparison with Similar Compounds

2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide (REF: 10-F646737)

- Structural Difference: Chlorine replaces the amino group at the acetamide’s α-position.

- Both compounds are discontinued, hinting at shared limitations in development .

2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide (CAS: 1353986-35-2)

- Structural Difference : Cyclopropyl group replaces isopropyl at the N-position.

- Impact : The cyclopropyl group introduces steric constraints and altered electronic effects, as evidenced by its molecular weight (292.6 g/mol) and logP (3.6). These properties may influence binding to hydrophobic targets compared to the bulkier isopropyl group in the target compound .

Table 1: Physicochemical Comparison of Chlorinated Acetamides

Thiazole- and Sulfinyl-Modified Acetamides

2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (Molecular No. 17-18, Table 4 )

- Structural Difference : Incorporates a thiazole ring linked to a 4-chlorophenyl group.

- Functional Impact: Demonstrates antibacterial activity against Fusarium monoliforme and Aspergillus flavus (inhibitory zones up to 34 mm), suggesting that the thiazole ring enhances antimicrobial properties compared to benzyl-substituted acetamides .

2-Amino-N-(arylsulfinyl)-acetamide Compounds (Patent: WO 2019/029 )

- Structural Difference : Arylsulfinyl group replaces the dichlorobenzyl moiety.

- Functional Impact: These compounds inhibit bacterial aminoacyl-tRNA synthetase (e.g., LeuRS), highlighting the critical role of the sulfinyl group in enzyme binding. The dichlorobenzyl group in the target compound may lack this specificity, explaining its discontinuation in therapeutic contexts .

Herbicidal Acetamide Derivatives

Examples from include alachlor and pretilachlor , which share the N-arylacetamide backbone but feature methoxymethyl or propoxyethyl groups.

- Structural Difference: Alkoxy chains instead of amino or chloro substituents.

- Functional Impact: These modifications optimize herbicidal activity by balancing lipophilicity and soil mobility. The target compound’s amino group may reduce environmental persistence but limit agrochemical efficacy .

Research Findings and Discontinuation Rationale

- Antimicrobial Potential: While thiazole-modified acetamides show promise (), the target compound’s lack of heterocyclic systems likely limits its antibacterial utility.

- Physicochemical Challenges: Higher lipophilicity (vs. amino derivatives) could lead to poor aqueous solubility or metabolic instability, common issues in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling 2,6-dichlorobenzylamine with isopropylamine via an acetamide intermediate. For example, in analogous syntheses (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), carbodiimide-mediated coupling in dichloromethane with triethylamine as a base achieves yields of ~60–70% after purification . Key variables include temperature (optimized at 273 K to suppress side reactions) and stoichiometry (1:1 molar ratio of acid to amine). Post-reaction workup with NaHCO₃ and brine ensures removal of unreacted reagents.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For related acetamides, intermolecular N–H⋯N hydrogen bonds (R²,²(8) motifs) and torsional angles (e.g., 79.7° between aromatic rings) are critical validation parameters . Complementary techniques include:

- ¹H/¹³C NMR : Peaks for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for N–CH) and aromatic protons (δ 7.2–7.8 ppm).

- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Critical precautions include:

- PPE : Nitrile gloves, lab coats, and FFP2 masks to prevent inhalation/contact .

- Ventilation : Use fume hoods for weighing and synthesis to mitigate airborne exposure.

- Waste Disposal : Segregate organic waste (e.g., dichloromethane extracts) for incineration by certified hazardous waste handlers .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction parameters for scalable synthesis?

- Methodological Answer : A factorial design (e.g., 2³ design) evaluates variables like temperature, catalyst loading, and solvent polarity. For example, in acetamide synthesis, increasing solvent polarity (e.g., switching from DCM to DMF) may improve solubility but risk side reactions. Response Surface Methodology (RSM) can model nonlinear relationships, reducing the number of trials by 40–50% while maximizing yield .

Q. What computational strategies predict reactivity and stability of this compound under varying conditions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction pathways and transition states. Institutions like ICReDD use such methods to simulate nucleophilic attack at the acetamide carbonyl, identifying solvents (e.g., acetone) that stabilize intermediates . Molecular dynamics (MD) simulations further predict degradation kinetics in aqueous environments .

Q. How does the compound’s electronic structure influence its potential biological interactions?

- Methodological Answer : The electron-withdrawing Cl groups on the benzyl ring increase electrophilicity, enhancing hydrogen-bonding with biological targets (e.g., enzymes). Analogous compounds (e.g., penicillin derivatives) show that substituent positioning affects binding to active sites—verified via docking studies using AutoDock Vina .

Q. How should researchers address contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH variations. To resolve these:

- Standardization : Report spectra with internal references (e.g., TMS) and solvent annotations.

- Cross-Validation : Compare with crystallographic data (e.g., bond lengths ±0.02 Å) to confirm assignments .

Q. What role do intermolecular forces play in the compound’s crystallographic packing?

- Methodological Answer : In related structures, N–H⋯N hydrogen bonds form infinite 1D chains along the [100] axis, stabilizing the crystal lattice. Van der Waals interactions between Cl atoms and adjacent aryl rings further contribute to packing density. Hirshfeld surface analysis quantifies these interactions, showing ~12% contribution from H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.